N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine
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Overview
Description
N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine is an organic compound that belongs to the class of pyridine and pyrimidine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a methyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine typically involves the reaction of 4-bromopyridine-2-amine with 2-methylpyrimidine-4-carboxylic acid or its derivatives. One common method involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids to form the desired product . The reaction conditions often include the use of solvents like toluene or ethyl acetate, and the reactions are carried out under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents like toluene and ethyl acetate. The reactions are typically carried out under mild conditions to ensure the stability of the compound and the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended conjugation and enhanced properties.
Scientific Research Applications
N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and have been studied for their biological and therapeutic properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and have been investigated for their medicinal applications.
Uniqueness
N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine is unique due to its specific combination of a bromopyridine and a methylpyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c1-7-12-5-3-9(14-7)15-10-6-8(11)2-4-13-10/h2-6H,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZIGIOBNXDFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2=NC=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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